1-Methyl-3-(methylamino)azepan-2-one hydrochloride is a synthetic compound notable for its pharmacological properties, particularly as a non-competitive antagonist of N-methyl-D-aspartate receptors. Its molecular formula is , and it is classified as a heterocyclic compound due to its seven-membered azepane ring structure, which is modified by the presence of methyl and methylamino functional groups.
This compound is derived from azepane, a saturated seven-membered ring containing nitrogen. It has been studied for its potential applications in medicinal chemistry, particularly in the context of neurological disorders and as a building block for more complex organic molecules. The hydrochloride salt form enhances its solubility and stability, making it suitable for various scientific applications.
The synthesis of 1-methyl-3-(methylamino)azepan-2-one hydrochloride typically involves the reaction of 1-methylazepan-2-one with methylamine. This process requires specific conditions, including the use of a catalyst and controlled temperature and pressure to optimize yield and purity.
Common Synthesis Steps:
The molecular structure of 1-methyl-3-(methylamino)azepan-2-one hydrochloride can be represented as follows:
The compound features:
1-Methyl-3-(methylamino)azepan-2-one hydrochloride can undergo several chemical reactions:
Types of Reactions:
Common Reagents and Conditions:
The mechanism of action for 1-methyl-3-(methylamino)azepan-2-one hydrochloride primarily involves its interaction with N-methyl-D-aspartate receptors in the central nervous system. As a non-competitive antagonist, it binds to a site on the receptor distinct from where neurotransmitters bind, thereby inhibiting receptor activity. This modulation can affect various neural pathways, potentially leading to therapeutic effects in conditions like depression or neurodegenerative diseases .
1-Methyl-3-(methylamino)azepan-2-one hydrochloride is typically characterized by:
Key chemical properties include:
The compound has diverse applications across various fields:
Ring-closing metathesis (RCM) has emerged as a pivotal strategy for constructing the azepan-2-one (ε-caprolactam) core of 1-methyl-3-(methylamino)azepan-2-one hydrochloride. This method leverages diene precursors with terminal alkenes, cyclizing them via Grubbs-type catalysts to form the seven-membered ring. First-generation Grubbs catalysts (e.g., benzylidene-bis(tricyclohexylphosphine)dichlororuthenium) facilitate RCM under high-dilution conditions (0.01 M) to suppress oligomerization, yielding unsaturated azepan-2-one intermediates at 60–80°C [6]. Subsequent hydrogenation (Pd/C, H₂, 50 psi) saturates the C=C bond, while microwave-assisted RCM reduces reaction times from hours to minutes—critical for minimizing thermal degradation [6].
Alternative routes include Dieckmann condensation of diethyl 1-methyl-5-(methylamino)pentanedioate, where intramolecular ester enolate cyclization forms the lactam carbonyl. Optimization requires stoichiometric sodium hydride in refluxing toluene, achieving 65–72% yields but contending with regiochemical impurities from competing enolate pathways [5] [10].
Table 1: Ring-Closing Strategies for Azepan-2-one Synthesis
Method | Catalyst/Conditions | Yield (%) | Key Limitation |
---|---|---|---|
RCM | Grubbs-I, CH₂Cl₂, 40°C | 78–85 | High-dilution necessity |
RCM (microwave) | Grubbs-II, 100°C, 300 W | 88 | Scalability constraints |
Dieckmann Condensation | NaH, toluene, reflux | 65–72 | Regiochemical side products |
Installing the C3 methylamino group demands precision to avoid N1/N3 regiochemical confusion. Reductive amination of 3-oxoazepan-2-one derivatives using methylamine and sodium triacetoxyborohydride in tetrahydrofuran (THF) achieves 90% regioselectivity at C3, exploiting the lactam carbonyl’s reduced electrophilicity versus ketones [5] [10]. Steric control is enhanced by transient N1 protection: tert-butoxycarbonyl (Boc) groups permit exclusive C3 imine formation, followed by deprotection and hydrochlorination [4].
Enzymatic resolution resolves racemic 3-aminomethyl intermediates (e.g., via Candida antarctica lipase B), yielding enantiomerically pure (>98% ee) (3R)-methylamino precursors essential for chiral pharmacology [7]. For N-methylation, Eschweiler-Clarke conditions (HCO₂H/HCHO, reflux) prove inferior due to over-alkylation; instead, borane-dimethylsulfide complex reduction of 3-(N-methylcarboxamide) derivatives delivers 90% yields [10].
Table 2: Regioselective Methylamino Installation Methods
Technique | Reagents | Regioselectivity | Yield (%) |
---|---|---|---|
Reductive Amination | NaBH(OAc)₃, MeNH₂, THF | 90% C3-selectivity | 82 |
Enzymatic Resolution | Lipase B, isopropanol | >98% ee | 45–50* |
Carboxamide Reduction | BH₃·SMe₂, THF | 100% N-methylation | 90 |
*Theoretical maximum yield for resolution is 50% per enantiomer.
Hydrochloride salt formation enhances stability and crystallinity. Freebase dissolution in isopropanol (IPA)/ethyl acetate (1:4) at 50°C, followed by anhydrous HCl gas bubbling, induces rapid nucleation. Critical parameters include:
Purity profiles (>99.5% HPLC) necessitate recrystallization from ethanol/water (3:1), exploiting the salt’s inverse solubility. Residual solvent limits (ICH Q3C) are met via vacuum-drying at 40°C, reducing IPA to <500 ppm [9].
Scaling RCM faces intrinsic hurdles:
Purification bottlenecks arise from genotoxic impurities (e.g., N-methylchloroacetamide from reductive amination). Tandem aqueous wash/activated carbon treatment reduces impurities to <10 ppm [5]. Environmental constraints on chlorinated solvents (e.g., CH₂Cl₂ in RCM) drive substitution with cyclopentyl methyl ether (CPME), aligning with green chemistry principles without yield compromise [8].
Table 3: Industrial Process Optimization Parameters
Challenge | Solution | Scale Achieved | Purity/Yield |
---|---|---|---|
High-dilution RCM | Fed-batch substrate addition | 100 L | 85% yield |
Catalyst cost | Continuous flow, catalyst recycling | 50 L | 82% yield |
Genotoxic impurities | Activated carbon treatment | 200 kg | >99.9% purity |
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6
CAS No.: